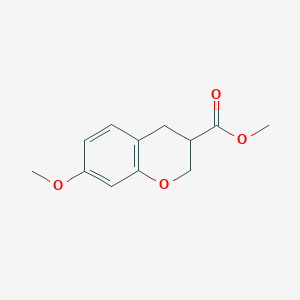

7-Methoxy-chroman-3-carboxylic acid methyl ester

Description

Overview of Chromans in Heterocyclic Chemistry and Medicinal Chemistry Research

The chroman ring system, a bicyclic ether, is a foundational structure in both natural products and synthetic molecules, commanding considerable attention in medicinal chemistry. uevora.pt Chroman-based units are widely distributed in nature and are recognized as privileged structures, serving as valuable templates for designing diverse therapeutic molecules. nih.govacs.org The chromanone (chroman-4-one) scaffold, in particular, is a crucial building block for synthesizing novel lead compounds due to the diverse biological activities associated with its derivatives. nih.gov This structural framework is integral to a wide array of compounds that exhibit activities ranging from anticancer and antioxidant to antimicrobial and anti-inflammatory effects. acs.orgmdpi.com

The term "chroman" refers to the heterocyclic compound 3,4-dihydro-2H-1-benzopyran, which consists of a benzene (B151609) ring fused to a dihydropyran ring. wikipedia.orgnih.gov The versatility of the chroman scaffold allows for extensive structural diversity through various substitutions and modifications, leading to several important classes of derivatives. researchgate.net

Table 1: Structural Classification of Chroman and Related Compounds

| Class | Parent Structure | Key Features |

|---|---|---|

| Chroman | Fused benzene and dihydropyran rings. wikipedia.org | |

| Chroman-4-one | Chroman with a ketone group at position 4. nih.gov | |

| Flavanone | 2-phenyl-chroman-4-one derivative. researchgate.net | |

| Isoflavanone | 3-phenyl-chroman-4-one derivative. researchgate.net |

| Chromone (B188151) | | Contains a C2-C3 double bond and a ketone at C4. nih.gov |

The significance of the chroman scaffold is deeply rooted in the history of natural product chemistry and pharmacology. One of the most prominent examples is the family of E vitamins (tocopherols and tocotrienols), which feature a core chroman ring and are known for their potent antioxidant properties. uevora.ptwikipedia.org Historically, another important related compound is khellin, a chromone extracted from the plant Ammi visnaga. researchgate.net Decoctions from this plant have been used for centuries in traditional medicine as smooth muscle relaxants. researchgate.net In modern pharmaceuticals, the chroman structure is a key component of several FDA-approved drugs, highlighting its therapeutic relevance. wikipedia.orgmdpi.com

Table 2: Examples of Bioactive Chroman-Containing Molecules

| Compound | Class | Significance |

|---|---|---|

| α-Tocopherol (Vitamin E) | Chroman | A naturally occurring potent antioxidant. uevora.pt |

| Nebivolol | Chroman | A β1-selective adrenergic receptor blocker used as an antihypertensive drug. wikipedia.orgmdpi.com |

| Troglitazone | Chroman | A pharmaceutical drug from the thiazolidinedione class, formerly used for diabetes. wikipedia.org |

| Khellin | Chromone | A natural product historically used as a coronary vasodilator and bronchodilator. researchgate.net |

Importance of the 7-Methoxy-chroman-3-carboxylic acid methyl ester Moiety

This compound (CAS No. 885271-74-9) is a specific derivative that combines the foundational chroman scaffold with two key functional groups: a methoxy (B1213986) group at the 7-position and a methyl ester at the 3-position. chemsrc.comevitachem.com This unique combination of features makes it a compound of interest in synthetic and medicinal chemistry.

The methoxy group (–OCH₃) is a prevalent substituent in many natural products and approved drugs. nih.gov Its inclusion in a molecule can significantly influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.govresearchgate.net

Key attributes of the methoxy group include:

Electronic Effects : On a benzene ring, a methoxy group is classified as an electron-donating group when at the para position (as is the case at position 7 of the chroman ring, which is para to the ring's oxygen atom). wikipedia.org This can influence the reactivity of the aromatic ring.

Binding and Interactions : Methoxy groups can enhance hydrophobic interactions within protein binding pockets and possess hydrogen bond acceptor capabilities, potentially stabilizing ligand-protein complexes. researchgate.net

Metabolic Stability : While beneficial for binding, the methoxy group can also be a metabolic liability, often undergoing O-demethylation as a primary metabolic pathway. researchgate.net

Biological Activity : In studies of related compounds, such as 3-benzylidene chroman-4-ones, the presence of a methoxy group was associated with significant antifungal, antioxidant, and anticancer activities. tandfonline.com

The ester functional group at the C-3 position of the dihydropyran ring is a critical feature that defines the utility of this molecule. Chroman-3-carboxylic acids and their corresponding esters are valuable intermediates in organic synthesis. researchgate.net

Synthetic Handle : The methyl ester group serves as a versatile "handle" for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides, which is a common strategy in drug development. semanticscholar.org

Physicochemical Modification : The conversion of a carboxylic acid to its methyl ester increases the molecule's lipophilicity, which can affect its solubility and ability to cross biological membranes.

Precursor for Complex Syntheses : Chromone-3-carboxylic acids, which are closely related precursors, are used in various chemical reactions to build more complex molecular architectures, such as in the preparation of chromone-3-carboxamides and other heterocyclic systems. semanticscholar.orgsigmaaldrich.com

Scope and Research Focus on this compound

The primary research interest in this compound lies in its role as a specialized building block in organic and medicinal chemistry. evitachem.com Its unique trifecta of a privileged chroman scaffold, an electronically influential methoxy group, and a synthetically versatile methyl ester group makes it a valuable starting material for creating libraries of novel compounds. Research efforts involving this molecule are typically directed toward the synthesis of more complex derivatives for evaluation in various biological assays, with potential applications in discovering new therapeutic agents. evitachem.com

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 885271-74-9 chemsrc.com |

| Molecular Formula | C₁₂H₁₄O₄ evitachem.com |

| Molecular Weight | 222.24 g/mol evitachem.com |

| Classification | Methyl ester of a chroman-3-carboxylic acid. evitachem.com |

Current Research Trajectories and Academic Relevance

While extensive research has been conducted on the broader family of chroman derivatives, scientific inquiry specifically targeting this compound is still in a nascent stage. The academic relevance of this compound primarily stems from its role as a potential synthetic intermediate and a building block for more complex molecules. Its structural features, namely the methoxy group on the aromatic ring and the methyl ester at the 3-position of the chroman core, offer versatile handles for chemical modification.

Research efforts in related areas suggest that this compound could be a valuable precursor for the synthesis of novel therapeutic agents. The chroman framework is a key component in a variety of biologically active natural products and synthetic drugs. Therefore, derivatives of this compound are being explored for their potential pharmacological activities.

To provide a clearer perspective on the physicochemical properties of this compound, the following data has been compiled from available chemical databases.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 885271-74-9 |

This data represents foundational information for researchers working with this compound.

Theoretical Frameworks Guiding Research on Chroman Derivatives

The exploration of chroman derivatives, including this compound, is significantly guided by theoretical and computational chemistry. These frameworks provide invaluable insights into the structural, electronic, and reactive properties of these molecules, thereby directing synthetic efforts and aiding in the prediction of their potential applications.

Density Functional Theory (DFT) is a prominent computational method employed to investigate the molecular geometry, electronic structure, and vibrational frequencies of chroman derivatives. DFT calculations can predict the most stable conformations of the molecule, which is crucial for understanding its interaction with biological targets. Furthermore, these calculations can elucidate the distribution of electron density within the molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. This information is instrumental in designing synthetic routes for novel derivatives.

Molecular Docking studies are another critical theoretical tool, particularly in the context of medicinal chemistry. These simulations predict the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a specific protein target. By understanding these binding interactions, researchers can rationally design molecules with enhanced potency and selectivity. While specific docking studies on this compound are not widely published, the general principles are extensively applied to the broader class of chroman-based compounds.

The combination of these theoretical approaches provides a powerful platform for the rational design and investigation of new molecules based on the this compound scaffold, paving the way for future discoveries in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-4,6,9H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDQMJYLWYDQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C(=O)OC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696316 | |

| Record name | Methyl 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-74-9 | |

| Record name | Methyl 3,4-dihydro-7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy Chroman 3 Carboxylic Acid Methyl Ester and Its Analogues

Strategic Approaches to the Core Chroman Scaffold Synthesis

The construction of the chroman ring system is a pivotal step in the synthesis of 7-methoxy-chroman-3-carboxylic acid methyl ester and its analogues. Various synthetic strategies have been developed to efficiently form this bicyclic ether.

Cyclization Reactions for Chroman Ring Formation

A variety of cyclization reactions have been employed to construct the chroman framework. One notable method involves the intramolecular oxa-Michael addition. This reaction is a powerful tool for forming the pyran ring of the chroman system. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, can facilitate the asymmetric synthesis of chroman derivatives through this pathway, yielding optically active products in high yields.

Another approach is the acid-catalyzed condensation of a phenol (B47542) with a suitable three-carbon component. For instance, the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone can lead to the formation of the chroman ring.

Furthermore, palladium-catalyzed intramolecular cyclization of appropriate precursors, such as ortho-allylphenols, provides an effective route to the chroman scaffold. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Precursor Compounds in Chroman Synthesis

The choice of precursor compounds is critical in the synthesis of the chroman core. Substituted phenols are common starting materials, with the substituent pattern on the aromatic ring dictating the final substitution on the chroman product. For the synthesis of 7-methoxy-chroman derivatives, 3-methoxyphenol (B1666288) (resorcinol monomethyl ether) is a key precursor.

Other important precursors include ortho-hydroxy-substituted styrenes or cinnamaldehydes, which can undergo intramolecular cyclization to form the chroman ring. Additionally, 2'-hydroxyacetophenones are versatile starting materials that can be elaborated to form chromone (B188151) intermediates, which can then be reduced to the corresponding chromans. For example, 2'-hydroxy-4'-methoxyacetophenone is a common precursor for 7-methoxy-substituted chromones.

Direct Synthesis of this compound

The direct synthesis of this compound can be approached through several routes, often involving the formation of a precursor carboxylic acid followed by esterification, or through methods that directly install the methyl ester.

Esterification Reactions for Methyl Ester Formation

A common and straightforward method for the formation of the methyl ester is the Fischer esterification of the corresponding carboxylic acid. This reaction involves treating 7-methoxy-chroman-3-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with methanol to afford the methyl ester in high yield under mild conditions.

Another method involves the use of diazomethane (B1218177). While highly efficient, the hazardous and explosive nature of diazomethane often limits its use to small-scale syntheses.

| Esterification Method | Reagents | General Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, simple procedure | Equilibrium reaction, may require excess methanol |

| Acyl Chloride Formation | Thionyl Chloride, then Methanol | Mild conditions | High yield, irreversible | Two-step process, corrosive reagents |

| Diazomethane | CH₂N₂ | Room temperature | High yield, mild conditions | Highly toxic and explosive |

Stereoselective Synthesis of Chroman-3-carboxylic acid methyl esters

The development of stereoselective methods for the synthesis of chroman-3-carboxylic acid methyl esters is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. Asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 7-methoxy-2H-chromene-3-carboxylic acid methyl ester, is a promising approach. This can be achieved using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Another strategy involves the asymmetric intramolecular oxa-Michael addition of a phenolic precursor bearing an α,β-unsaturated ester moiety. Chiral organocatalysts can be employed to control the stereochemical outcome of the cyclization, leading to the formation of enantioenriched chroman-3-carboxylic acid esters.

Derivatization and Functionalization Strategies

The this compound scaffold offers several sites for derivatization and functionalization, allowing for the synthesis of a diverse library of analogues for structure-activity relationship studies.

The carboxylic acid ester at the 3-position is a versatile handle for further modification. It can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a wide range of amides. The ester can also be reduced to the corresponding primary alcohol, which can serve as a precursor for ethers, aldehydes, or other functional groups.

The aromatic ring of the chroman scaffold can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at the 6- and 8-positions. The methoxy (B1213986) group at the 7-position can potentially be cleaved to yield the corresponding phenol, which can then be alkylated or acylated to introduce further diversity.

| Functionalization Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C3-Ester | Hydrolysis | NaOH or LiOH, H₂O/MeOH | Carboxylic Acid |

| C3-Ester | Amidation (via acid) | Amine, Coupling Agent (e.g., EDC, HATU) | Amide |

| C3-Ester | Reduction | LiAlH₄ or LiBH₄ | Primary Alcohol |

| Aromatic Ring (C6, C8) | Nitration | HNO₃, H₂SO₄ | Nitro |

| Aromatic Ring (C6, C8) | Bromination | NBS, AIBN | Bromo |

| C7-Methoxy | Demethylation | BBr₃ or HBr | Phenol |

Chemical Modification at the 7-Methoxy Position

The 7-methoxy group on the chroman ring is a key site for chemical modification, primarily through O-demethylation to yield the corresponding 7-hydroxychroman derivative. This transformation is crucial for synthesizing analogues and for introducing other functional groups.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comorgsyn.org The reaction proceeds through the formation of a Lewis acid-base complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comnih.gov This method is highly efficient but requires careful handling due to the reactivity of BBr₃ with moisture. chem-station.comresearchgate.net The reaction is typically performed at low temperatures, such as -78 °C to 0 °C, in an inert solvent like dichloromethane. chem-station.com While a 1:1 stoichiometric ratio is often employed, studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through intermediates like aryloxydibromoborane (ArOBBr₂) and diaryloxybromoborane ((ArO)₂BBr). nih.gov

Alternative reagents for demethylation include strong protic acids like hydrobromic acid (HBr), often at elevated temperatures, though this method exhibits lower functional group tolerance compared to BBr₃. researchgate.net Aluminum chloride (AlCl₃), another strong Lewis acid, can also be used for O-demethylation. chem-station.com

Table 1: Common Reagents for O-Demethylation of 7-Methoxy-chromans

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to RT | High reactivity, sensitive to moisture. chem-station.comnih.gov |

| Hydrobromic Acid (HBr) | Acetic Acid or water, reflux | Harsh conditions, lower functional group tolerance. researchgate.net |

| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, heat | Strong Lewis acid, reactivity lower than BBr₃. chem-station.com |

Transformations Involving the Chroman-3-carboxylic acid methyl ester Group

The ester functionality at the 3-position of the chroman ring is a versatile handle for the synthesis of a variety of derivatives, including carboxylic acids and amides.

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved through hydrolysis under basic conditions. rsc.org This reaction involves the saponification of the ester using a base such as sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture, often containing water and an organic solvent like methanol or tetrahydrofuran, to ensure solubility. rsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism. rsc.org Following the reaction, acidification is required to protonate the resulting carboxylate salt and yield the final carboxylic acid product. The yields for this type of hydrolysis are often high, sometimes nearly quantitative. rsc.org

The formation of an amide bond from the carboxylic acid or directly from the ester is a common strategy to generate diverse libraries of compounds. mdpi.comscilit.com Direct amidation of the carboxylic acid (obtained from hydrolysis) with an amine is frequently accomplished using coupling agents. rsc.orgbohrium.com Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) activate the carboxylic acid to facilitate the nucleophilic attack by the amine. rsc.org

Alternatively, direct conversion from the methyl ester to an amide can be achieved, although this often requires harsher conditions, such as high temperatures, or specific catalysts. mdpi.com The direct thermal condensation of esters and amines is possible but usually requires temperatures above 160 °C. mdpi.com Catalytic methods are therefore preferred for more sensitive substrates. encyclopedia.pub A series of 6-hydroxy-7-methoxy-chroman-2-carboxamides have been synthesized and evaluated for their biological activities. nih.gov

Introduction of Halogenated Substituents

Introducing halogen atoms, such as bromine, onto the chroman framework can significantly alter the electronic properties and provide a handle for further cross-coupling reactions. mdpi.com Electrophilic aromatic substitution is the most common method for halogenating the aromatic ring of the chroman system. The position of substitution is directed by the existing substituents, particularly the activating 7-methoxy group.

Bromination of activated aromatic rings like 7-methoxychroman (B1642251) can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common choice, often used with a catalyst or initiator in a solvent like carbon tetrachloride or acetonitrile. Molecular bromine (Br₂) can also be used, typically in a solvent like acetic acid.

In some cases, halogenation can occur at other positions. For instance, the 3-position of a related chroman-4-one was successfully brominated, which stabilized the corresponding anion and allowed for subsequent alkylation reactions. rsc.orgrsc.org An unexpected bromo-tribromomethylation has been reported when treating a 2-methyl-3-formyl-chromenone with tetrabromomethane and a strong base, leading to a densely halogenated product. mdpi.comresearchgate.net

Synthesis of Chroman-Fused Heterocyclic Systems

The chroman ring can be annulated with other heterocyclic systems to create complex, polycyclic molecules with diverse chemical properties. nih.gov These fused systems are often synthesized by leveraging functional groups on the chroman core as starting points for cyclization reactions. dntb.gov.uanih.gov

Pyrazoles: Chromone-fused pyrazoles can be synthesized from chromone precursors. For example, tandem reactions involving 3-formylchromones and hydrazine (B178648) derivatives or pyrazolones can lead to the formation of chromeno[2,3-c]pyrazol-4(1H)-ones. researchgate.netnih.gov

Triazoles: Chroman-fused 1,2,3-triazoles are often synthesized using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This involves a chroman derivative bearing either an azide (B81097) or an alkyne functionality, which then reacts with a suitable partner to form the fused triazole ring. researchgate.netmdpi.comnih.govfrontiersin.org

Isoxazoles: Fused isoxazole (B147169) derivatives can be prepared via intramolecular cycloaddition reactions. nih.govmdpi.com For instance, a nitrone generated in situ from a hydroxylamine (B1172632) and a formyl-substituted chromenone can undergo a dntb.gov.uaresearchgate.net-dipolar cycloaddition to yield chromeno-annulated pyrano[4,3-c]isoxazoles. nih.gov Another common route is the cycloaddition of nitrile oxides, generated from oximes, with alkynes. researchgate.netrsc.org

Table 2: Examples of Chroman-Fused Heterocyclic Systems

| Heterocycle | Synthetic Precursor on Chroman | Key Reaction Type |

|---|---|---|

| Pyrazole | 3-Formylchromone | Condensation/Cyclization researchgate.netnih.gov |

| 1,2,3-Triazole | Alkyne or Azide group | Azide-Alkyne Cycloaddition nih.govresearchgate.net |

| Isoxazole | Formyl or Alkyne group | Intramolecular Nitrone Cycloaddition nih.govresearchgate.net |

Synthetic Route Optimization and Yield Enhancement

Optimizing synthetic routes to chroman derivatives is crucial for efficient production, especially for applications in drug discovery and development. researchgate.netijrpc.com Key strategies involve the careful selection of catalysts, solvents, and reaction temperatures to maximize yield and minimize side products. nih.gov

For instance, in the synthesis of ester-containing chroman-4-ones via cascade radical annulation, a detailed screening of oxidants, solvents, and temperatures was performed. nih.govmdpi.com It was found that (NH₄)₂S₂O₈ was a superior oxidant compared to others like K₂S₂O₈ or TBHP, and a DMSO/H₂O solvent system at 90 °C provided the optimal yield of 81%. nih.gov

Similarly, the development of efficient, multi-step syntheses often relies on optimizing each individual step. In a three-step synthesis of a chromone carboxamide, the initial Claisen condensation yielded 70-80%, the subsequent ester hydrolysis gave 80-90%, and the final amidation reaction produced a moderate yield of 60-75%. rsc.org For large-scale synthesis, convergent strategies, such as those involving Heck couplings followed by Mitsunobu cyclization, can provide efficient access to the chroman core. organic-chemistry.org The use of microwave-assisted synthesis has also been explored to improve reaction times and yields for certain chroman-4-one formations. gu.se Furthermore, process improvements for related compounds like Centchroman have focused on developing different, higher-yielding pathways for key intermediates.

Catalytic Approaches in Chroman Synthesis

The construction of the chroman ring system often involves the formation of a chromene intermediate, which is subsequently reduced to the saturated chroman. A key transformation in the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 7-methoxy-2H-chromene-3-carboxylic acid methyl ester.

Rhodium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral 2-substituted chromanes from 4H-chromenes, achieving high yields and excellent enantioselectivities (up to 99% yield, 86-99% ee). nih.gov While this specific example addresses 4H-chromenes, the principle of using transition metal catalysts for the reduction of the pyran ring double bond is broadly applicable.

For the selective reduction of the C2-C3 double bond in 3-substituted chromenes, various methodologies have been explored. For instance, the reduction of 3-nitrochromenes to 3-nitrochromanes has been achieved using sodium borohydride. chim.it In the context of synthesizing the target molecule, a more suitable approach would be the catalytic hydrogenation of 7-methoxy-2H-chromene-3-carboxylic acid methyl ester using catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts. mdpi.com These heterogeneous catalysts are widely used for the hydrogenation of alkenes due to their efficiency and ease of separation from the reaction mixture.

The synthesis of the chromene precursor itself can be catalyzed. For example, the Knoevenagel condensation of a salicylaldehyde (B1680747) with a malonic ester derivative to form a coumarin-3-carboxylic acid, a related chromene structure, can be catalyzed by bases like piperidine (B6355638) or solid acid catalysts such as montmorillonillonite KSF. chemicalbook.com

Table 1: Catalytic Approaches in Chroman and Chromene Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Rhodium complexes with chiral ligands | 2-substituted 4H-chromenes | Chiral 2-substituted chromanes | High enantioselectivity (86-99% ee). nih.gov |

| Palladium on Carbon (Pd/C) | 2H-chromenes | Chromans | Widely used for alkene hydrogenation, good yields. chim.it |

| Sodium Borohydride | 3-nitro-2H-chromenes | 3-nitrochromanes | Selective reduction of the double bond. chim.it |

| Piperidine | Salicylaldehydes and malonic esters | Coumarin-3-carboxylic acid esters | Base-catalyzed Knoevenagel condensation. chemicalbook.com |

| Montmorillonite KSF | Phenols and β-ketoesters | 4-substituted coumarins | Heterogeneous acid catalyst for Pechmann condensation. chemicalbook.com |

Reaction Condition Optimization (Temperature, Solvent, Reagents)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. This involves a careful selection of temperature, solvent, and reagents for both the formation of the chromene precursor and its subsequent reduction.

For the synthesis of the precursor, 7-methoxy-2H-chromene-3-carboxylic acid methyl ester, through the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) and dimethyl malonate, reaction conditions such as temperature and catalyst concentration play a significant role. One study on a similar synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester reported a 90% yield when the reaction was stirred for 48 hours at 60 °C in dry methanol with piperidine as a catalyst. chemicalbook.com

In the catalytic hydrogenation step, the choice of solvent can influence the reaction rate and selectivity. Solvents like ethanol (B145695), methanol, or ethyl acetate (B1210297) are commonly used. The hydrogen pressure and reaction temperature are also critical parameters to control. For the hydrogenation of 2-nitroacylbenzenes to 2,1-benzisoxazoles over a Pt/γ-C catalyst, the reaction proceeded efficiently at 30 °C under 1 atm of hydrogen. mdpi.com Similar mild conditions could be explored for the reduction of the chromene intermediate.

Optimization studies for the synthesis of 2H-chromenes have shown that solvent choice can be critical. For instance, in a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, ethanol was found to be the optimal solvent in terms of conversion and product formation. nih.gov

Table 2: Optimization of Reaction Conditions for Chromene Synthesis

| Reaction Step | Parameter | Variation | Outcome |

|---|---|---|---|

| Knoevenagel Condensation | Temperature | 60 °C | High yield (90%) for a related coumarin (B35378) synthesis. chemicalbook.com |

| Knoevenagel Condensation | Solvent | Dry Methanol | Effective solvent for the condensation reaction. chemicalbook.com |

| Catalytic Hydrogenation | Hydrogen Pressure | 1 atm | Sufficient for some platinum-catalyzed reductions. mdpi.com |

| Catalytic Hydrogenation | Temperature | 30 °C | Mild conditions can be effective for some hydrogenations. mdpi.com |

| Ring-Closing Metathesis | Solvent | Ethanol | Optimal for conversion and yield in a specific 2H-chromene synthesis. nih.gov |

Green Chemistry Principles in Chroman Synthesis Research

The application of green chemistry principles to the synthesis of chroman derivatives aims to reduce the environmental impact by using safer solvents, reducing waste, and improving energy efficiency.

One key principle is the use of greener solvents. Water has been utilized as a solvent for the synthesis of 2-amino-4H-chromenes, promoted by nanozeolite clinoptilolite as a reusable heterogeneous catalyst. researchgate.net Another approach involves using biodegradable and catalytic solvents, such as waste curd water, for the synthesis of coumarin-3-carboxylic acids under ultrasonic irradiation, which provides good to excellent yields under mild conditions. tue.nl

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The synthesis of various chromene derivatives has been achieved using microwave irradiation in conjunction with catalysts like indium(III) triflate or under solvent-free conditions. researchgate.net

The use of heterogeneous and recyclable catalysts aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nih.govrsc.org For instance, carbon-supported copper (Cu/C) has been used to promote hetero Diels-Alder reactions for the synthesis of nitrogen-containing heterocycles. nih.gov The development of catalysts based on earth-abundant metals is also a key area of green catalytic research. mdpi.com

Furthermore, one-pot reactions and multicomponent reactions are atom-economical processes that reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. researchgate.net

Table 3: Application of Green Chemistry Principles in Chromene Synthesis

| Green Chemistry Principle | Application in Chromene/Chroman Synthesis | Advantages |

|---|---|---|

| Use of Green Solvents | Synthesis in water or waste curd water. researchgate.nettue.nl | Reduced use of volatile organic compounds, biodegradability. |

| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Reduced reaction times, lower energy consumption. |

| Use of Recyclable Catalysts | Heterogeneous catalysts like nanozeolites. researchgate.net | Ease of separation, reusability, reduced waste. |

| Atom Economy | One-pot and multicomponent reactions. researchgate.net | Fewer synthetic steps, reduced waste. |

| Use of Safer Reagents | Development of catalysts based on earth-abundant metals. mdpi.com | Reduced toxicity and environmental impact. |

Structure Activity Relationship Sar Studies and Computational Investigations

Correlating Structural Modifications with Biological Responses

The biological profile of chroman-based compounds can be significantly altered by modifying their chemical structure. These modifications typically involve the aromatic ring and the substituents at various positions, including the ester group at the 3-position.

The substitution pattern on the aromatic ring of chroman and coumarin (B35378) derivatives plays a crucial role in determining their biological efficacy and selectivity. The presence of a methoxy (B1213986) group at the 7-position, as in the title compound, is a common feature in many biologically active natural and synthetic compounds.

In a series of chroman-4-one and chromone (B188151) derivatives, it was found that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for inhibitory activity against SIRT2. nih.gov While this pertains to a different scaffold, it underscores the principle that electronic properties and steric factors of aromatic substituents are key determinants of biological action. For instance, the synthesis of various chroman-4-amine (B2768764) derivatives with different substituents on the aromatic ring, including a methoxy group at the 8-position, resulted in varying inhibitory activities against butyrylcholinesterase. uevora.pt

The following table summarizes the impact of aromatic substitutions on the activity of related chroman and coumarin derivatives:

| Compound Class | Substitution Pattern | Observed Biological Effect |

| 3-Phenylcoumarins | Varied substituents on the 3-phenyl ring | Altered monoamine oxidase B inhibition |

| Chroman-4-ones | Electron-withdrawing groups at C6 and C8 | Favorable for SIRT2 inhibition |

| Chroman-4-amines | Methoxy group at C8 | Influenced butyrylcholinesterase inhibition |

The ester group at the 3-position of the chroman ring is a key functional group that can be modified to modulate the compound's physicochemical properties and biological activity. Modifications can include hydrolysis to the corresponding carboxylic acid, amidation, or conversion to other esters.

Studies on coumarin-3-carboxylic acid derivatives have shown that the carboxylic acid itself can be crucial for certain biological activities. For instance, in a series of pyranocoumarin-3-carboxamides, the parent carboxylic acid displayed antibacterial activity, which was lost upon conversion to various carboxamides. mdpi.com This suggests that the acidic proton and the ability to form specific hydrogen bonds are important for this particular biological function.

Conversely, the conversion of the carboxylic acid to amides or other derivatives can enhance other activities. For example, a series of novel chromone-3-carboxamides were synthesized and evaluated for anti-inflammatory, anti-trypanosomal, and cytotoxic properties. semanticscholar.org The synthesis of these compounds involved the conversion of chromone-3-carboxylic acids to the corresponding acid chlorides, which were then reacted with various amines. semanticscholar.org This highlights that the ester or amide moiety at the 3-position can serve as a handle for introducing diverse chemical functionalities to explore a wider range of biological targets.

The following table illustrates the effects of modifying the group at the 3-position in related coumarin and chromone structures:

| Original Group at C3 | Modified Group at C3 | Impact on Biological Activity |

| Carboxylic acid | Carboxamide | Loss of antibacterial activity in one study |

| Carboxylic acid | Carboxamide | Gained anti-inflammatory, anti-trypanosomal, and cytotoxic properties in another study |

Molecular Modeling and Computational Chemistry Approaches

Computational methods are powerful tools for elucidating the SAR of complex molecules by providing insights into their interactions with biological targets and their intrinsic molecular properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode of ligands to their protein targets.

Docking studies on chroman carboxamide derivatives targeting the bacterial DNA gyrase have been performed to rationalize their antimicrobial activity. researchgate.netsemanticscholar.org These studies revealed that specific interactions, such as hydrogen bonds between the carbonyl oxygen of the chroman core and amino acid residues in the active site, are crucial for binding. researchgate.netsemanticscholar.org For example, compounds with better docking scores generally exhibited higher antimicrobial potency. researchgate.netsemanticscholar.org

In another study, molecular docking was used to investigate the binding of coumarin-3-carboxamide derivatives to the active site of Casein Kinase 2 (CK2), a key enzyme in cancer pathophysiology. mdpi.com Similarly, docking studies of carboxylic acid derivatives with DNA have been used to understand their mode of interaction, which can be crucial for their anticancer and antileishmanial activities. sci-hub.se Although these studies were not performed on 7-Methoxy-chroman-3-carboxylic acid methyl ester itself, they demonstrate the utility of docking in understanding how chroman and coumarin-based scaffolds can interact with biological macromolecules. The insights gained from such studies can guide the design of new derivatives with improved activity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can help in elucidating reaction mechanisms and interpreting experimental data.

DFT calculations have been employed to study the conformational and spectroscopic characteristics of chromone-3-carboxylic acid. nih.gov These studies provide information on bond lengths, bond angles, and charge distribution, which are fundamental to understanding the molecule's reactivity and interaction with its environment. nih.gov For instance, the analysis of natural bond orbitals (NBO) can reveal hyperconjugative interactions and intramolecular hydrogen bonding that contribute to the stability of the molecule. nih.gov

Furthermore, quantum chemical calculations can be used to determine global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Such calculations have been performed on various coumarin and chromone derivatives to understand their electronic properties and correlate them with their biological activities. nih.govmdpi.com

The following table presents a summary of parameters often derived from quantum chemical calculations and their significance:

| Calculated Parameter | Significance |

| Bond lengths and angles | Provides insights into molecular geometry and stability |

| Atomic charges | Helps in understanding electrostatic interactions |

| HOMO-LUMO energy gap | Indicates chemical reactivity and kinetic stability |

| Natural Bond Orbital (NBO) analysis | Reveals intramolecular interactions and charge transfer |

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and how their different conformations might influence their biological activity. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor.

MD simulations have been used to study the stability of ligand-protein complexes involving vanillin (B372448) derivatives, which share some structural features with the methoxy-substituted aromatic ring of the target compound. tandfonline.com These simulations can reveal how the ligand adapts its conformation within the binding site and the nature of the intermolecular interactions that stabilize the complex. tandfonline.com

Design Principles for Novel Chroman-Based Bioactive Agents

The chroman scaffold, a key structural feature of "this compound," is recognized as a privileged structure in medicinal chemistry. Its derivatives have shown a wide array of biological activities, making it an attractive starting point for the development of new therapeutic agents. The design of novel chroman-based compounds is guided by established principles of medicinal chemistry, including scaffold hopping, isosteric replacements, and rational drug design informed by structure-activity relationship (SAR) data. These strategies aim to optimize potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while preserving its key pharmacological properties. uniroma1.it This technique is particularly useful for discovering new intellectual property, improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or finding alternative chemical series with enhanced potency. rsc.org

A notable example of this principle applied to a closely related structure involves the development of potent and selective bromodomain-containing protein 4 (BRD4) inhibitors. nih.govnih.gov In this study, researchers successfully replaced a quinazolin-4-one core with a chromen-4-one scaffold. nih.gov This "hop" led to the discovery of a new class of BRD4 inhibitors with high binding affinity (IC₅₀ values in the nanomolar range) and improved pharmacokinetic profiles, demonstrating the utility of the chromone scaffold as a bioisosteric replacement for other heterocyclic systems. nih.govresearchgate.net The new chromone core was found to be superior to the original quinazolin-4-one scaffold in cellular assays, highlighting how scaffold hopping can lead to significant improvements in biological activity. nih.gov

Isosteric and bioisosteric replacements are more subtle modifications, involving the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. researchgate.net This strategy is fundamental in lead optimization to fine-tune a compound's size, shape, electronics, and hydrogen bonding capacity, which can in turn affect its biological activity, metabolic stability, and selectivity.

Common bioisosteric replacements that could be applied to a chroman scaffold like this compound include:

Hydrogen to Fluorine: Replacing a hydrogen atom with fluorine can block metabolic oxidation at that position and alter the acidity of nearby functional groups without significantly increasing steric bulk.

Methyl Group Replacements: A methyl group could be replaced by a chlorine atom or a trifluoromethyl group (CF₃). These substitutions are of similar size but have vastly different electronic properties, which can influence binding interactions and metabolic stability.

Ester to Amide or other bioisosteres: The methyl ester group could be replaced by a carboxylic acid, an amide, or a tetrazole ring to modify solubility, hydrogen bonding potential, and metabolic stability.

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

|---|---|---|

| -H | -F | Blocks metabolism, alters electronics |

| -CH₃ | -Cl, -NH₂, -OH | Modifies electronics and polarity |

| -Cl | -Br, -CF₃, -CN | Alters size, lipophilicity, and electronics |

| -O- (in ether) | -S-, -CH₂-, -NH- | Changes bond angles and hydrogen bonding capacity |

| -C=C- | -C≡C-, Thiophene ring | Modifies geometry and aromaticity |

| -COOH | -SO₃H, Tetrazole, -CONHSO₂R | Alters acidity (pKa) and cell permeability |

Rational drug design involves the systematic development of new medicines based on a detailed understanding of the biological target and the structure-activity relationships of existing ligands. patsnap.com By analyzing how specific structural modifications to a molecule affect its biological activity, researchers can build predictive models that guide the synthesis of more potent and selective compounds. researchgate.net

SAR studies on chroman-based molecules have provided critical insights for rational design. For example, research on a series of substituted chroman-4-one and chromone derivatives as inhibitors for Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, revealed clear SAR trends. nih.govnih.gov These studies demonstrated that:

Substitution at Position 2: An alkyl chain with three to five carbons in the 2-position was crucial for high potency. nih.gov

Substitution on the Benzene (B151609) Ring: The presence of larger, electron-withdrawing substituents, such as bromine, at the 6- and 8-positions of the chroman ring significantly enhanced inhibitory activity. nih.govebi.ac.uk The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM. nih.govnih.gov

Importance of the Carbonyl Group: An intact carbonyl group at the 4-position was found to be essential for inhibitory activity. researchgate.net

These findings allow for the rational design of next-generation inhibitors. For instance, a medicinal chemist could use this SAR data to propose new analogs that combine the optimal features—such as a pentyl group at position 2 and bromo or other electron-withdrawing groups at positions 6 and 8—to potentially achieve even greater SIRT2 inhibition. Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can further refine these designs by predicting the activity of virtual compounds before undertaking their chemical synthesis. patsnap.comopenmedicinalchemistryjournal.com

| Position of Substitution | Favorable Substituents | Impact on Activity |

|---|---|---|

| Position 2 | Alkyl chain (3-5 carbons) | Increased potency |

| Position 6 | Large, electron-withdrawing groups (e.g., -Br) | Significantly enhanced potency |

| Position 8 | Large, electron-withdrawing groups (e.g., -Br) | Significantly enhanced potency |

| Position 4 | Intact carbonyl group (=O) | Essential for activity |

By integrating these design principles, the chroman scaffold of compounds like this compound serves as a versatile template for creating novel bioactive agents tailored for specific biological targets.

Analytical Characterization Techniques for 7 Methoxy Chroman 3 Carboxylic Acid Methyl Ester and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 7-Methoxy-chroman-3-carboxylic acid methyl ester. These methods probe the interaction of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide precise information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, heterocyclic, methoxy (B1213986), and methyl ester protons.

Aromatic Region: The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will appear in the range of δ 6.4-7.2 ppm. The H-5 proton is expected to appear as a doublet, coupled to H-6. The H-8 proton, adjacent to the methoxy group, would likely be a doublet, and the H-6 proton would appear as a doublet of doublets.

Chroman Ring: The protons on the saturated heterocyclic ring (H-2, H-3, and H-4) will exhibit complex splitting patterns in the aliphatic region (δ 2.8-4.5 ppm). The protons at C-2 and C-4 are diastereotopic and will likely appear as complex multiplets. The proton at C-3, attached to the chiral center, will also be a multiplet.

Methoxy and Methyl Ester Groups: Two sharp singlets are expected for the methoxy group at C-7 (δ ~3.8 ppm) and the methyl ester group (δ ~3.7 ppm). rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.0-7.2 | d |

| H-6 | ~6.4-6.6 | dd |

| H-8 | ~6.4-6.5 | d |

| H-2 | ~4.2-4.5 | m |

| H-4 | ~2.8-3.1 | m |

| H-3 | ~3.0-3.3 | m |

| 7-OCH₃ | ~3.8 | s |

| COOCH₃ | ~3.7 | s |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm. researchgate.netresearchgate.net

Aromatic Carbons: The six carbons of the benzene ring will resonate between δ 101-160 ppm. The carbon attached to the methoxy group (C-7) and the oxygen of the chroman ring (C-8a) will be the most downfield shifted in this region. mdpi.comresearchgate.net

Chroman Ring Carbons: The aliphatic carbons of the chroman ring (C-2, C-3, C-4) will appear in the upfield region, typically between δ 25-70 ppm.

Methoxy and Methyl Ester Carbons: The methoxy carbon (7-OCH₃) and the methyl ester carbon (COOCH₃) will show signals around δ 55-56 ppm and δ 52 ppm, respectively. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 170-175 |

| C-7 | 158-160 |

| C-8a | 155-157 |

| C-4a | 115-117 |

| C-5 | 128-130 |

| C-6 | 107-109 |

| C-8 | 101-103 |

| C-2 | 65-70 |

| C-3 | 40-45 |

| C-4 | 25-30 |

| 7-OCH₃ | 55-56 |

| COOCH₃ | 51-53 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be dominated by absorptions from the ester, ether, and aromatic functionalities. researchgate.netresearchgate.netrsc.org

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will appear in the 1250-1300 cm⁻¹ region, while the aryl ether C-O stretch (from the 7-methoxy and chroman ether) will be found around 1050-1250 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the chroman ring and methyl groups will be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O stretch | 1730 - 1750 | Strong |

| Ester / Ether | C-O stretch | 1050 - 1300 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Weak |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through fragmentation patterns. The molecular formula of this compound is C₁₂H₁₄O₄, giving it a molecular weight of 222.24 g/mol .

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 222. Key fragmentation pathways for chroman and coumarin (B35378) derivatives often involve: chemijournal.comresearchgate.net

Loss of the Ester Methyl Group: A fragment ion at m/z 191 ([M - OCH₃]⁺) resulting from the cleavage of the ester methoxy group.

Loss of the Carbomethoxy Group: A peak at m/z 163 ([M - COOCH₃]⁺) due to the loss of the entire methyl carboxylate radical.

Loss of a Methyl Radical: Cleavage of the methyl group from the 7-methoxy ether functionality, resulting in a fragment at m/z 207 ([M - CH₃]⁺). researchgate.netnist.gov

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of the chroman ring can lead to the cleavage of the heterocyclic ring, yielding significant fragments that can help confirm the core structure.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the substituted benzene ring in the target molecule. nih.gov

The 7-methoxy-chroman moiety acts as the primary chromophore. Based on data from related 7-methoxycoumarin and 7-hydroxycoumarin derivatives, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption maxima (λₘₐₓ) around 275 nm and 320 nm. rsc.orgresearchgate.net The position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Many coumarin and chroman derivatives are known for their fluorescent properties. rsc.org It is anticipated that this compound will also exhibit fluorescence. The excitation wavelength would likely correspond to one of its absorption maxima, and the emission would occur at a longer wavelength, with the exact position and quantum yield being dependent on the molecular structure and the solvent environment.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. chemistryhall.comumich.edu

For this compound, a standard TLC analysis would involve the following:

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used. The "F₂₅₄" indicates that the silica is impregnated with a fluorescent indicator that allows for visualization under UV light.

Mobile Phase (Eluent): A mixture of a nonpolar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate (B1210297), is typically employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rƒ) value, which is ideally between 0.3 and 0.5 for good separation.

Visualization: Since the compound contains a UV-absorbing aromatic ring, it can be visualized as a dark spot on the fluorescent green background when viewed under a UV lamp at 254 nm. umass.edu Additionally, placing the plate in a chamber with iodine crystals can be used as an alternative or complementary visualization method, where the compound will appear as a brown spot. umich.eduumass.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and related compounds. Commercial suppliers of analogous compounds, such as 7-Methoxycoumarin-3-carboxylic acid and its N-succinimidyl ester derivative, routinely use HPLC to confirm purity levels, often achieving ≥97% chemodex.comadipogen.comsigmaaldrich.com.

For chroman derivatives, which are chiral, enantioselective HPLC methods are crucial for separating enantiomers. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are widely used for the separation of various pharmaceuticals and have demonstrated broad applicability nih.gov. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the chiral analyte and the chiral selector csfarmacie.cz.

The choice of mobile phase is critical for achieving optimal separation. In reversed-phase mode, mixtures of water or buffer with organic modifiers like methanol or acetonitrile are common. For normal-phase or polar organic modes, combinations of hexane with modifiers such as methanol, ethanol, or isopropanol are frequently employed csfarmacie.cz. For acidic compounds, the addition of small amounts of an acid, like formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by controlling the ionization state of the analyte chiraltech.com.

While a specific validated HPLC method for this compound is not detailed in publicly available literature, methods for similar flavonoid structures provide a template. For instance, a validated HPLC-DAD method for a complex flavonoid glucuronide utilized a gradient elution with acetonitrile and an ammonium acetate buffer, demonstrating good linearity (r² > 0.999) and low limits of detection (LOD) and quantification (LOQ) mdpi.com. Such a strategy would be adaptable for the quantitative analysis of this compound.

Table 1: General HPLC Parameters for Chiral Separation of Acidic Chroman-like Compounds

| Parameter | Description | Common Selection |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, ID), Cyclodextrin-based |

| Mobile Phase | Reversed-Phase or Normal-Phase | Acetonitrile/Water or Methanol/Water (Reversed); Hexane/Ethanol or Hexane/Isopropanol (Normal) |

| Additives | To improve peak shape and resolution | Formic Acid, Acetic Acid, or Triethylamine (0.1% v/v) |

| Detector | UV-Vis or Photodiode Array (PDA) | Wavelength selected based on the chromophore of the analyte |

| Flow Rate | Typical analytical flow rates | 0.5 - 1.5 mL/min |

| Temperature | To improve efficiency and reproducibility | 25 - 40 °C |

Preparative Chromatography for Compound Isolation

Preparative chromatography is essential for the purification of this compound and its derivatives from synthetic reaction mixtures, allowing for the isolation of the compound in high purity. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher sample loads to yield substantial quantities of the purified substance.

Silica gel column chromatography is the most common method for the purification of these compounds. The selection of the eluent system is determined by the polarity of the target compound and the impurities to be removed. For the isolation of chroman and chromone (B188151) derivatives, solvent systems of varying polarities are employed. A mixture of ethyl acetate and petroleum ether (1:1 v/v) was successfully used to purify the derivative 7-methoxy-3-(4-methoxyphenyl)chroman-4-one from a reaction residue nih.gov. Similarly, flash column chromatography using a dichloromethane/methanol (90:10 v/v) eluent has been used for the purification of other chromone carboxamide derivatives rsc.org. For a related tetrahydronaphthalene ester, gravity chromatography on silica gel with an eluent of 30% ethyl ether in hexane was effective orgsyn.org.

The progress of the purification is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. Fractions with high purity are then combined, and the solvent is removed by evaporation to yield the isolated product.

Table 2: Examples of Preparative Chromatography Systems for Chroman Derivatives

| Compound | Chromatographic Method | Stationary Phase | Eluent System | Reference |

| 7-methoxy-3-(4-methoxyphenyl)chroman-4-one | Column Chromatography | Silica Gel | Ethylacetate-Petroleum Ether (1:1) | nih.gov |

| 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide | Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol (90:10) | rsc.org |

| 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene | Gravity Chromatography | Silica Gel | 30% Ethyl Ether–Hexane | orgsyn.org |

Advanced Characterization Techniques (e.g., X-ray Crystallography)

While chromatographic and standard spectroscopic techniques (NMR, IR, MS) are crucial for routine analysis and structural confirmation, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure. This technique is particularly valuable for confirming the absolute stereochemistry of chiral centers and understanding intermolecular interactions within the crystal lattice.

Although the crystal structure for this compound itself is not available, a detailed structural analysis has been performed on the closely related derivative, 7-methoxy-3-(4-methoxyphenyl)chroman-4-one nih.gov. Crystals suitable for this analysis were grown by the slow evaporation of a solution in ethyl acetate and petroleum ether nih.gov.

The X-ray diffraction data revealed that the compound crystallizes in the orthorhombic space group Pbca. The asymmetric unit was found to contain two crystallographically independent molecules, which are a pair of enantiomers nih.gov. This advanced analysis provides precise bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation. Such data is critical for computational modeling studies and for understanding structure-activity relationships.

Table 3: Crystallographic Data for the Derivative 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆O₄ |

| Formula Weight | 284.30 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.601 (2) |

| b (Å) | 15.762 (4) |

| c (Å) | 16.793 (4) |

| Volume (ų) | 2805.9 (11) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Data sourced from Xiao et al. (2012) nih.gov |

Emerging Research Directions and Potential Applications

Role of 7-Methoxy-chroman-3-carboxylic acid methyl ester in Pharmaceutical Development Pipelines

The chroman framework is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets. nih.govresearchgate.netijrpc.comgu.se This inherent versatility makes derivatives like this compound valuable starting points in the quest for new therapeutic agents.

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical starting point that shows promising biological activity but requires refinement to become a viable drug candidate. The process of chemically modifying this lead to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. nih.govresearchgate.netchemrxiv.org The chroman-4-one scaffold, closely related to the chroman structure, is considered an important building block for the design and synthesis of novel lead compounds. nih.gov

Research has demonstrated that the biological activities of chroman derivatives are highly dependent on the substitution pattern around the core ring system. researchgate.netacs.org For instance, substitutions at the C-2, C-3, C-6, and C-7 positions can provide effective drugs for various conditions. nih.gov The presence of the methoxy (B1213986) group at the C-7 position and the methyl ester at the C-3 position on the chroman ring of the title compound represents a specific chemical decoration that can be systematically modified. Medicinal chemists can use this scaffold to generate libraries of related compounds, altering substituents to enhance interactions with specific biological targets, a key strategy in optimizing a lead compound. nih.gov This makes the 7-methoxy-chroman core a valuable template in programs aimed at discovering treatments for a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. uevora.ptorientjchem.org

Development of Chemical Probes for Biological Systems

Understanding how potential drug molecules are absorbed and processed by cells is a fundamental aspect of pharmaceutical development. Chemical probes, which are molecules designed to study biological systems, are essential tools in this endeavor. The fluorescent properties of the coumarin (B35378) nucleus, which shares a structural relationship with the chroman ring system, make it an excellent component for such probes. chemimpex.comchemicalbook.com

A derivative of 7-Methoxycoumarin-3-carboxylic acid has been successfully employed as a fluorescent, cell-cleavable protecting group. nih.gov In this strategy, the coumarin-based ester is attached to a biologically active molecule, creating a "prodrug." This fluorescent tag allows researchers to visually track the prodrug's uptake into living cells. Once inside the cell, native enzymes cleave the ester bond, releasing the active molecule and providing a clear fluorescent signal that confirms successful delivery. nih.gov This approach demonstrates how the 7-methoxy-chroman scaffold can be adapted to create sophisticated tools for no-wash analysis of biological deprotection, offering valuable insights into drug internalization and mechanisms of action. nih.gov

Applications in Natural Product Synthesis and Analogues

Natural products and their analogues are a cornerstone of pharmacology. 7-Methoxy-chroman-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex molecules that mimic or modify naturally occurring substances. A significant application is in the creation of artificial glutamate (B1630785) analogs. The racemic form of the corresponding carboxylic acid is a precursor in a synthetic route that has been established for this purpose. This demonstrates the utility of the compound as a foundational building block for constructing more complex, heterotricyclic frameworks designed to interact with specific neurological targets.

Interdisciplinary Research with Material Science

The utility of the chroman and related chromone (B188151) scaffolds extends beyond biology and into the realm of material science. While this article excludes a discussion of material properties, the synthesis of molecules for such applications represents a significant area of interdisciplinary research. Chromone derivatives, for example, serve as the central core in the synthesis of calamitic (rod-shaped) liquid crystals. researchgate.net The preparation of these materials involves multi-step organic synthesis where the chromone-3-carboxylic acid moiety is a key building block. researchgate.net

Similarly, related coumarin-based compounds have been synthesized for use as high-performance photoinitiators in photopolymerization processes, which have applications in 3D printing and the creation of photocomposites. nih.gov The synthesis of these specialized molecules for advanced materials highlights the collaborative nature of modern science, where expertise in organic synthesis is applied to challenges in materials engineering.

Future Synthetic Challenges and Methodological Innovations

A significant challenge in modern chemical synthesis is the control of stereochemistry—the three-dimensional arrangement of atoms in a molecule. For many pharmaceuticals, only one of a pair of mirror-image enantiomers exhibits the desired therapeutic effect. Consequently, the development of methods to selectively synthesize a single enantiomer is a major focus of research.

Asymmetric Synthesis and Chiral Resolution

The synthesis of optically active 2-substituted chromans is highly sought after, as these structures are found in a wide range of bioactive compounds. core.ac.uk One of the primary challenges is to develop methods that produce a single enantiomer in high yield. Two prominent strategies to achieve this are chiral resolution and asymmetric synthesis.

Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. uevora.pt A notable innovation in this area involves the use of a chiral auxiliary. For example, the racemic carboxylic acid precursor of this compound can be esterified with a naturally occurring chiral molecule like L-(-)-menthol. This reaction creates a pair of diastereomers—stereoisomers that are not mirror images. Because diastereomers have different physical properties, they can be separated using standard techniques like chromatography. uevora.pt Once separated, the chiral auxiliary (L-menthol) is cleaved, yielding the individual, enantiomerically pure carboxylic acids, which can then be converted to the desired methyl ester.

Asymmetric synthesis , in contrast, aims to create the desired enantiomer directly, avoiding the need to separate a mixture. rsc.org A promising future direction is the use of bifunctional organocatalysts—small, chiral organic molecules that can direct the course of a chemical reaction to favor the formation of one enantiomer over the other. core.ac.uk Research into cinchona-alkaloid-based organocatalysts has shown success in facilitating the asymmetric synthesis of chroman derivatives through intramolecular oxy-Michael additions. core.ac.ukrsc.org These methods represent a versatile approach to creating optically active chromans and continue to be an active area of methodological innovation. nih.govmdpi.com

Development of New Synthetic Routes and Cascade Reactions

The efficient construction of the chroman ring system is a key objective in organic synthesis, with significant efforts directed towards the development of stereoselective and atom-economical methods. While specific routes targeting this compound are not extensively detailed in dedicated publications, its synthesis can be conceptualized through modern strategies developed for the broader chroman family.

Recent advancements have emphasized organocatalytic cascade reactions, which allow for the construction of complex heterocyclic structures with multiple stereocenters in a single step. acs.org One powerful approach is the asymmetric oxa-Michael–Michael cascade reaction. acs.org This method utilizes a bifunctional organocatalyst to react an ortho-hydroxy-substituted α,β-unsaturated ketone with a nitroalkene, yielding highly substituted chiral chroman derivatives with excellent enantioselectivity. acs.org Adapting this strategy for the target molecule would involve starting with a precursor containing a 7-methoxy group on the phenolic ring.

Another innovative strategy involves the photocatalytic (4+2) radical annulation of N-hydroxyphthalimide esters with electron-deficient olefins. nih.gov This method provides a complementary approach to traditional Diels-Alder reactions and operates under mild conditions, tolerating a wide range of functional groups. nih.gov Such radical cascade reactions are valuable for creating diverse chroman structures that could be further elaborated to introduce the 3-carboxylic acid methyl ester functionality. nih.gov

Cascade reactions are also employed for the synthesis of related chroman-4-ones. For instance, a metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has been developed to produce ester-containing chroman-4-ones. nih.gov Similarly, zinc-mediated cascade reactions have been used for the β-alkylation and dechlorination of 3-chlorochromones to yield 2-alkyl-substituted chroman-4-ones. rsc.org These methodologies highlight the versatility of cascade strategies in building the chroman core, which can then be chemically modified to achieve the desired this compound. The synthesis of chroman-2-ones and chroman-4-ones has also been achieved through a doubly decarboxylative Giese reaction involving coumarin-3-carboxylic acids and chromone-3-carboxylic acids. rsc.org

Table 1: Modern Synthetic Strategies for Chroman Ring Construction

| Reaction Type | Key Features | Potential Application for Target Compound |

|---|---|---|

| Organocatalytic Oxa-Michael–Michael Cascade | Asymmetric synthesis; builds multiple stereocenters. acs.org | Synthesis of chiral 7-methoxychroman (B1642251) precursors. |

| Photocatalytic (4+2) Radical Annulation | Mild conditions; uses electron-deficient olefins. nih.gov | Construction of the chroman ring with broad functional group tolerance. nih.gov |

| Zinc-Mediated Cascade Alkylation-Dechlorination | Starts from commercially available materials. rsc.org | A potential route if starting from a chromone precursor. |

| Doubly Decarboxylative Giese Reaction | Utilizes carboxylic-acid-activated olefins as radical acceptors. rsc.org | Applicable for creating substituted chroman cores from chromone precursors. |

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

The chroman framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold capable of binding to multiple biological targets. researchgate.net This versatility has led to the discovery of chroman derivatives with a wide array of biological activities, suggesting significant untapped potential for compounds like this compound.

Research has shown that chroman-based molecules exhibit potent anticancer properties. For example, novel chroman-fused spirooxindole derivatives, synthesized via organocatalytic cascade reactions, have demonstrated the ability to potently inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells. rsc.orgnih.gov Some 3-benzylidene chroman-4-one analogs also show promising anti-cancer activities. tandfonline.com